molecular formula C18H22N2O2 B2519099 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide CAS No. 906162-67-2

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide

Cat. No.: B2519099
CAS No.: 906162-67-2
M. Wt: 298.386
InChI Key: IFMDDYVTLSGGTF-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide is a synthetic compound with a complex structure, categorized under heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide involves multi-step reactions, typically starting from simple organic precursors. One common synthetic route includes the condensation of a cyclopentanecarboxylic acid derivative with an appropriate amine, followed by intramolecular cyclization to form the hexahydropyridoquinoline framework. This is often carried out under controlled conditions, using catalysts and specific solvents to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves scalable processes, such as continuous flow chemistry. This allows for better control over reaction conditions and product consistency. Industrial methods often emphasize cost-effectiveness and environmental sustainability, utilizing renewable starting materials and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the carbonyl group may be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: It can undergo nucleophilic substitution reactions, where the amide nitrogen or carbonyl carbon can be targeted by nucleophiles.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Major products include the corresponding N-oxides, reduced amines, and substituted derivatives, which can be further utilized for various applications or as intermediates in more complex syntheses.

Scientific Research Applications

Chemistry

In chemistry, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide serves as a valuable intermediate for synthesizing a variety of heterocyclic compounds. Its reactivity profile makes it suitable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology and Medicine

In biological and medicinal research, the compound has potential applications as a pharmacophore, a part of a molecule that is responsible for its biological activity. It can be used to design new drugs targeting specific receptors or enzymes. Studies have suggested its utility in developing treatments for neurological disorders, given its structural similarity to bioactive molecules.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its robust chemical nature allows it to be a building block for high-performance polymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide is largely dependent on its interactions with molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound's structural features enable it to fit into specific binding sites, thereby modulating biological pathways. For example, it may inhibit or activate enzymes by mimicking the substrate or by binding to allosteric sites, altering the enzyme's activity.

Comparison with Similar Compounds

When compared to similar compounds, such as other hexahydropyridoquinoline derivatives, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide exhibits unique chemical and biological properties. Similar compounds include:

  • N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

  • N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)phenylacetamide

These compounds share the hexahydropyridoquinoline core but differ in the substituents attached to the nitrogen atom. The cyclopentanecarboxamide derivative is distinguished by its unique ring structure, which imparts distinct reactivity and binding characteristics, thus broadening its application spectrum.

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Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-16-8-7-14-11-15(19-18(22)12-4-1-2-5-12)10-13-6-3-9-20(16)17(13)14/h10-12H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMDDYVTLSGGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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